molecular formula C8H19NO B13322391 2-Methoxy-5-methylhexan-1-amine

2-Methoxy-5-methylhexan-1-amine

Cat. No.: B13322391
M. Wt: 145.24 g/mol
InChI Key: ROVVXBKYOWNQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-methylhexan-1-amine is an organic compound belonging to the class of amines It features a methoxy group (-OCH3) and a methyl group (-CH3) attached to a hexane backbone, with an amine group (-NH2) at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-methylhexan-1-amine can be achieved through several methods. One common approach involves the alkylation of 2-methoxy-5-methylhexan-1-ol with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-methylhexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or strong acids/bases can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-5-methylhexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylhexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

    2-Methoxyhexan-1-amine: Lacks the methyl group, resulting in different chemical properties and reactivity.

    5-Methylhexan-1-amine: Lacks the methoxy group, affecting its solubility and interaction with other molecules.

    2-Methoxy-5-methylhexane: Lacks the amine group, making it less reactive in certain chemical reactions.

Uniqueness: 2-Methoxy-5-methylhexan-1-amine is unique due to the presence of both methoxy and methyl groups, which influence its chemical behavior and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-methoxy-5-methylhexan-1-amine

InChI

InChI=1S/C8H19NO/c1-7(2)4-5-8(6-9)10-3/h7-8H,4-6,9H2,1-3H3

InChI Key

ROVVXBKYOWNQAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(CN)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.